t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline
Übersicht
Beschreibung
The compound t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a butanoyl group, and several functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route can vary depending on the desired yield and purity. Common reagents used in the synthesis include protecting groups like tert-butyl and benzyl groups, coupling agents such as EDCI or DCC, and solvents like dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or ester groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline: can be compared with similar compounds such as:
This compound: Similar in structure but may differ in functional groups or stereochemistry.
This compound: Another related compound with variations in the side chains or ring structure.
The uniqueness of This compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline is a synthetic compound characterized by its unique structural features, including a tert-butyl group and a carbobenzyloxy protecting group. This compound is primarily used in peptide synthesis and proteomics research, with potential applications in therapeutic development, particularly as a caspase inhibitor. The following sections provide an overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C21H28N2O7
- Molecular Weight : 420.46 g/mol
The compound's structure allows it to participate in various biochemical interactions, influencing its biological activity.
Caspase Inhibition
This compound has been investigated for its potential as a caspase inhibitor. Caspases are crucial enzymes involved in apoptosis, and their inhibition can be beneficial in treating diseases such as cancer and neurodegenerative disorders. A study highlighted that compounds with similar structures to this compound showed promise in inhibiting caspase-9, suggesting potential therapeutic applications in apoptosis-related conditions.
Interaction Studies
Research indicates that this compound can interact with various enzymes and receptors, influencing biological pathways. Its role in peptide interactions is significant for understanding how it might behave in biological systems. For instance, studies have shown that compounds with similar structures can modulate enzyme activity, potentially leading to therapeutic interventions.
Synthesis
The synthesis of this compound involves multiple steps requiring careful control of reaction conditions to achieve high yields and purity. The synthetic pathway typically includes:
- Protection of Amino Groups : Utilizing the carbobenzyloxy group to protect the amino functionality.
- Formation of Peptide Bonds : Coupling L-aspartic acid with L-proline derivatives.
- Purification : Employing chromatographic techniques to isolate the desired product.
This multi-step synthesis is crucial for ensuring the stability and reactivity of the compound during subsequent reactions.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Carbobenzoxy-L-aspartic acid | Contains carbobenzoxy group | More hydrophilic than t-butyl derivative |
N-Boc-L-proline | Contains tert-butoxycarbonyl group | Widely used in peptide synthesis |
L-Aspartyl-L-proline | Directly derived from aspartic acid | Lacks protective groups; more reactive |
The unique combination of protective groups in this compound enhances its stability during synthesis while allowing for selective reactions compared to simpler analogs.
Case Studies and Research Findings
- Caspase Inhibition Study : A study published in the Journal of Medicinal Chemistry explored a series of caspase inhibitors similar to this compound, demonstrating their potential in treating apoptosis-related diseases.
- Proline Uptake Inhibition : Research targeting proline uptake as a chemotherapeutic strategy against Trypanosoma cruzi, the causative agent of Chagas disease, indicates that proline derivatives can interfere with amino acid transporters, potentially leading to new treatment avenues .
- Electrophysiological Studies : Investigations into proline derivatives have shown pharmacologic activity targeting specific amino acid transporters (SLC1A4 and SLC1A5), which are critical for various physiological processes .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O7/c1-21(2,3)30-17(24)12-15(18(25)23-11-7-10-16(23)19(26)27)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBCKSXDSIRJNG-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652500 | |
Record name | (2S)-1-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4583-13-5 | |
Record name | (2S)-1-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.